molecular formula C16H32O2 B087112 Butyl laurate CAS No. 106-18-3

Butyl laurate

Cat. No.: B087112
CAS No.: 106-18-3
M. Wt: 256.42 g/mol
InChI Key: NDKYEUQMPZIGFN-UHFFFAOYSA-N
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Description

Butyl dodecanoate, also known as butyl laurate or fema 2206, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Butyl dodecanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Butyl dodecanoate has been primarily detected in urine. Within the cell, butyl dodecanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Butyl dodecanoate is a fruity, oily, and peanut tasting compound that can be found in alcoholic beverages, fruits, and pomes. This makes butyl dodecanoate a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Lipozyme-catalyzed synthesis : Gandhi, Sawant, and Joshi (1995) studied the synthesis of butyl laurate using Mucor miehei lipase (Lipozyme™), focusing on factors like temperature, agitation speed, and enzyme concentration. They found that the immobilized enzyme on an anion-exchange resin showed enhanced stability compared to the soluble form (Gandhi, Sawant, & Joshi, 1995).

  • Fatty acid esterification : Zaidi, Gainer, and Carta (1995) conducted the esterification of lauric acid using a nylon-immobilized lipase from Candida cylindracea in hexane, producing this compound. They observed the reaction's temperature sensitivity and the rate increase with temperature up to a certain point (Zaidi, Gainer, & Carta, 1995).

  • Catalytic synthesis using nanometer composite heteropoly acid : Zhang Fu-juan (2006) explored synthesizing this compound using lauric acid and butyl alcohol with nanometer H3PW12O40 / SiO2 as a catalyst. Optimal conditions included a specific acid to alcohol ratio, a set level of catalyst usage, and a 2-hour reaction time, achieving a 99% esterification rate (Zhang Fu-juan, 2006).

  • Solubility in supercritical carbon dioxide : Narayan and Madras (2014) determined the solubilities of this compound in supercritical carbon dioxide, noting its higher solubility compared to butyl stearate. They also examined the retrograde behavior and correlated the experimental data using semiempirical models (Narayan & Madras, 2014).

  • Biotransformations in near-critical carbon dioxide : Steytler, Moulson, and Reynolds (1991) studied the synthesis of this compound in near-critical carbon dioxide using crude lipase enzyme (Candida Lipase B). They observed an optimum temperature regime and compared enzyme performance in different solvents (Steytler, Moulson, & Reynolds, 1991).

  • Density and viscosity studies : Liau, Tang, and Chen (1998) presented densities and viscosities of binary liquid mixtures containing this compound, focusing on how these properties change with temperature and concentration (Liau, Tang, & Chen, 1998).

  • Impact on enzymatic synthesis of glucose laurate : Lin et al. (2015) explored the synthesis of glucose laurate by a lipase-catalyzed acylation process in ionic liquid systems. They optimized the process using response surface methodology, achieving superior productivity (Lin et al., 2015).

  • Application in drilling fluids : Miswan and Cruz (2019) studied the performance of butyl acetate, a compound related to this compound, as an environmentally friendly oil-based drilling fluid. They compared it with other esters and evaluated its technical performance and stability (Miswan & Cruz, 2019).

  • Enzymatic membrane reactor performance : Gumí et al. (2008) investigated the synthesis of this compound in hexane using an enzymatic membrane reactor. They examined how different hydrodynamic conditions influenced ester production and membrane permeation (Gumí et al., 2008).

  • Genetic engineering of laurate in rapeseed : Voelker et al. (1996) explored the accumulation of laurate in rapeseed oil by expressing a heterologous lauroyl acyl-carrier protein thioesterase. They analyzed the correlation of laurate phenotype with gene copies and other genetic factors (Voelker et al., 1996).

Biochemical Analysis

Biochemical Properties

Butyl laurate is involved in several biochemical reactions, primarily due to its ester bond, which can be hydrolyzed by esterases. These enzymes catalyze the breakdown of this compound into lauric acid and butanol. Lauric acid, a medium-chain fatty acid, is known for its antimicrobial properties and is involved in lipid metabolism. This compound interacts with proteins and enzymes such as lipases and esterases, facilitating its hydrolysis and subsequent participation in metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect lipid metabolism by increasing the levels of lauric acid, which can modulate the expression of genes involved in lipid synthesis and degradation. Additionally, this compound can impact cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate specific receptors on the cell membrane, triggering downstream signaling pathways. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as lipases and esterases. These interactions can lead to changes in gene expression, affecting various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under standard conditions but can degrade over extended periods or under extreme conditions. Studies have shown that this compound can have long-term effects on cellular function, including alterations in lipid metabolism and gene expression. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which this compound can become harmful. These findings underscore the importance of dosage considerations in the use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be hydrolyzed by esterases to produce lauric acid and butanol, which are further metabolized through various biochemical pathways. Lauric acid can be incorporated into triglycerides or oxidized for energy production, while butanol can be metabolized through alcohol dehydrogenase pathways. These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of this compound, influencing its biological activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These subcellular localizations can affect the activity and function of this compound, as well as its interactions with other biomolecules .

Properties

IUPAC Name

butyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-13-14-16(17)18-15-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKYEUQMPZIGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059336
Record name Butyl laurate
Source EPA DSSTox
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a fruity, peanut odour
Record name Butyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032065
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

180.00 °C. @ 18.00 mm Hg
Record name Butyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in most organic solvents; insoluble in water
Record name Butyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.863
Record name Butyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

106-18-3
Record name Butyl laurate
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Record name Butyl laurate
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Record name Butyl laurate
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Record name Dodecanoic acid, butyl ester
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Record name Butyl laurate
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Record name Butyl laurate
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Record name BUTYL LAURATE
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Record name Butyl dodecanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-7 °C
Record name Butyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Butyl laurate has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol. [, ]

A: this compound is typically synthesized via esterification of lauric acid with butanol. Various catalysts have been explored for this reaction, including nanometer H3PW12O40/SiO2 [], ferric chloride hexahydrate [], and immobilized lipases from sources like Candida cylindracea [] and Rhizopus oryzae [].

A: Research indicates that factors such as the molar ratio of lauric acid to butanol, catalyst type and concentration, reaction time, and temperature significantly impact the esterification rate and yield of this compound. [, , , ]

A: this compound finds use in acrylic resin paints designed for direct application onto rust layers. Its incorporation enhances the paint's adhesive strength to the base material and improves its salt spray resistance. []

A: Yes, this compound serves as an organic solvent in phospholipid organogel compositions. These compositions, exhibiting heat-reversible structuring, have potential as drug delivery mediums in various fields. []

A: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various matrices, including plant extracts [, , , , , ], essential oils [], and formulated products [].

A: Studies on supercritical fluid solubility revealed that this compound exhibits significantly higher solubility in supercritical carbon dioxide compared to butyl stearate. This difference is attributed to the shorter chain length of the laurate ester. []

A: Yes, this compound has been identified as a constituent of the seed oil of Majidea zanguebarica [] and the leaves and bark of Wrightia tinctoria. []

A: While limited research exists on the specific biological activity of this compound, some studies suggest potential antimicrobial effects. For instance, coconut oil, which contains this compound [], displays enhanced antimicrobial activity when formulated as nanoemulsions. []

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